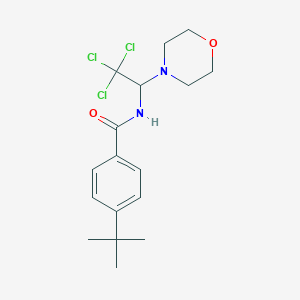

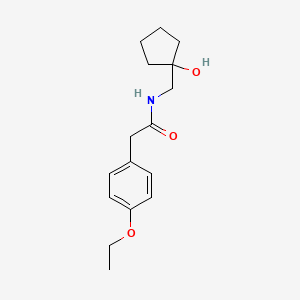

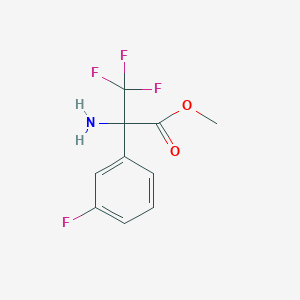

2-(3,4-Dimethoxyphenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)ethanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, employing techniques such as the Delépine reaction, nucleophilic substitution, and condensation reactions. For example, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) involved a test purchase, identification, and synthesis through a range of analytical techniques, including NMR spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This process demonstrated the potential complexity involved in synthesizing compounds with specific functional groups and substituents (Power et al., 2015).

Molecular Structure Analysis

The molecular structure of chemical compounds can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of related compounds has been determined, providing insights into the arrangement of atoms and the geometry of molecules. Such analyses contribute to understanding the physical and chemical properties of compounds (Ji, 2006).

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including condensation, to yield heterocyclic compounds. These reactions are crucial for modifying the chemical structure and thereby the properties of the compound. For example, the condensation of 2-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal leads to the formation of heterocycles with potential applications in various fields (Moskvina, Shilin, & Khilya, 2015).

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Compounds with structural similarities to the specified chemical name have been explored for their potential in synthesizing heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. For instance, the reaction of amino-substituted heterocycles has led to the synthesis of various dioxopyrrolo and thienoisoquinolines, highlighting the versatility of these compounds in organic synthesis and the potential for generating complex molecular architectures (Zinchenko et al., 2009).

Photoinitiators for Polymerization

Amine-linked thioxanthones, which share some functional group characteristics with the compound , have been studied as water-compatible photoinitiators. These compounds demonstrate the ability to efficiently initiate the polymerization of acrylamide in aqueous solutions, indicating their utility in developing new materials and coatings (Yang et al., 1998).

Advanced Materials

Research into hyperbranched aromatic polyimides, initiated from monomers related to the compound of interest, showcases the application of such chemicals in creating new materials with potential uses in electronics, aerospace, and as advanced coatings. These materials are noted for their solubility and favorable mechanical properties, underscoring the importance of the underlying chemistry in material science (Yamanaka et al., 2000).

Antimicrobial Applications

Schiff bases derived from compounds structurally related to the query compound have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the ongoing search for new antimicrobial agents that can combat resistant strains of bacteria and fungi, indicating the potential pharmacological applications of these compounds (Bhattacharjee et al., 2011).

properties

IUPAC Name |

1-(4-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S/c1-23-14-8-3-11(9-15(14)24-2)10-16(22)20-21-17(25)19-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,20,22)(H2,19,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEUPAPKULRYHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

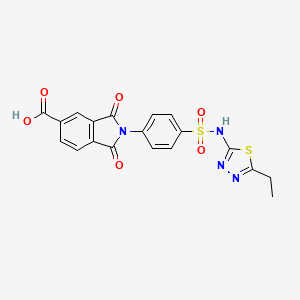

![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)

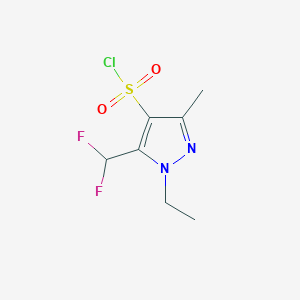

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)

![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)

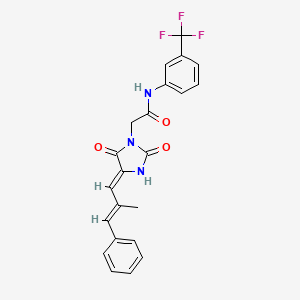

![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)